n-Pentyl 3-Methylpentyl Phthalate-d4 n-Pentyl 3-Methylpentyl Phthalate-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201205
InChI:
SMILES:
Molecular Formula: C₁₉H₂₄D₄O₄
Molecular Weight: 324.45

n-Pentyl 3-Methylpentyl Phthalate-d4

CAS No.:

Cat. No.: VC0201205

Molecular Formula: C₁₉H₂₄D₄O₄

Molecular Weight: 324.45

* For research use only. Not for human or veterinary use.

n-Pentyl 3-Methylpentyl Phthalate-d4 -

Specification

Molecular Formula C₁₉H₂₄D₄O₄
Molecular Weight 324.45

Introduction

Chemical Structure and Isotopic Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with two ester groups: a linear n-pentyl chain (-OCCCCC) and a branched 3-methylpentyl group (-OCCC(C)CC). The deuterium atoms are positioned at the 3,4,5,6 carbons of the aromatic ring, as confirmed by its SMILES notation: [2H]c1c([2H])c([2H])c(C(=O)OCCC(C)CC)c(C(=O)OCCCCC)c1[2H] . This isotopic labeling minimizes interference from non-deuterated isomers during chromatographic analysis, ensuring high precision in quantification .

Synthesis and Production

Synthetic Pathways

The synthesis involves esterification of phthalic anhydride with n-pentanol and 3-methylpentanol under acidic conditions (e.g., sulfuric acid or p-toluenesulfonic acid). For the deuterated analog, deuterium-labeled phthalic acid precursors are employed, followed by purification via fractional distillation or column chromatography . Industrial protocols often use continuous flow reactors to optimize yield, with purity exceeding 98% confirmed via NMR and FTIR .

Isotopic Enrichment

Deuterium incorporation at the 3,4,5,6 positions is achieved through catalytic exchange reactions using deuterated solvents (e.g., D₂O) or direct synthesis from deuterated benzene derivatives . Mass spectrometry confirms >98% isotopic purity, critical for avoiding signal overlap in analytical applications .

Applications in Scientific Research

Analytical Chemistry

As a certified reference material (CRM), n-Pentyl 3-Methylpentyl Phthalate-d4 is used to quantify phthalates in environmental samples (e.g., water, soil) and consumer products . For example, in GC-MS analysis, it serves as an internal standard to correct for matrix effects, with detection limits as low as 50 ng/L .

Polymer Science

The non-deuterated form acts as a plasticizer in polyvinyl chloride (PVC) membranes, enhancing flexibility by disrupting polymer crystallinity . Studies using deuterated analogs enable precise tracking of plasticizer migration from polymers into food or medical devices .

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Features
n-Pentyl 3-Methylpentyl Phthalate-d4358730-89-9C₁₉H₂₄D₄O₄324.45Branched 3-methylpentyl; deuterated
Di-n-pentyl Phthalate131-18-0C₁₈H₂₆O₄306.40Symmetrical linear substituents
Bis(4-Methyl-2-pentyl) Phthalate146-50-9C₂₀H₃₀O₄334.45Increased steric hindrance

Analytical Methodologies

Detection Techniques

  • GC-MS: Employing a DB-5MS column (30 m × 0.25 mm × 0.25 µm) with electron ionization (70 eV), enabling quantification at 0.1–100 µg/L .

  • LC-HRMS: Using a C18 column and electrospray ionization (ESI) in negative mode, achieving sub-ppb detection limits .

Method Validation

Recovery rates for n-Pentyl 3-Methylpentyl Phthalate-d4 spiked into house dust matrices exceed 80%, with relative standard deviations (RSD) <5% . Calibration curves exhibit linearity (R² >0.999) across 1–500 µg/L .

Environmental and Industrial Relevance

Pollution Monitoring

Deuterated phthalates are critical for identifying contamination sources in waterways. For instance, a 2023 study detected n-Pentyl 3-Methylpentyl Phthalate-d4 in 70% of urban stormwater samples, implicating industrial runoff as a major vector .

Regulatory Compliance

The EU’s REACH regulation restricts phthalate concentrations in toys (<0.1% by weight), necessitating robust analytical protocols using deuterated CRMs .

Future Directions

Advanced Detection Systems

Development of portable sensors using molecularly imprinted polymers (MIPs) could enable on-site phthalate detection, leveraging the isotopic signature of deuterated standards for calibration .

Safer Alternatives

Research into bio-based plasticizers (e.g., acetylated castor oil) aims to replace phthalates, though cost and performance barriers remain .

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